molecular formula C9H17Cl2N3 B6172028 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride CAS No. 2445786-18-3

3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride

Cat. No.: B6172028
CAS No.: 2445786-18-3
M. Wt: 238.15 g/mol
InChI Key: ASLIIRJBWLXLDF-UHFFFAOYSA-N
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Description

3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a chemical compound with the molecular formula C9H15N3·2HCl and a molecular weight of 238.16 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves the reaction of 4,4-dimethylpyrrolidin-3-ylamine with hydrazine hydrate under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyrrolidinone derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrazoles.

Scientific Research Applications

3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole dihydrochloride is similar to other pyrazole derivatives, such as 1-(1,3-dimethylpyrrolidin-3-yl)methanamine and 3,3-dimethyl-2-pyrrolidinone. The presence of the dimethyl group on the pyrrolidin ring contributes to its distinct chemical properties and biological activities.

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Properties

CAS No.

2445786-18-3

Molecular Formula

C9H17Cl2N3

Molecular Weight

238.15 g/mol

IUPAC Name

5-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole;dihydrochloride

InChI

InChI=1S/C9H15N3.2ClH/c1-9(2)6-10-5-7(9)8-3-4-11-12-8;;/h3-4,7,10H,5-6H2,1-2H3,(H,11,12);2*1H

InChI Key

ASLIIRJBWLXLDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C2=CC=NN2)C.Cl.Cl

Purity

95

Origin of Product

United States

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